ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate
Description
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is a synthetic acrylate derivative featuring a cyano group at the α-position and a substituted imidazole ring at the β-position. The imidazole moiety is functionalized with an ethylsulfanyl group at position 2 and a methyl group at position 1, contributing to its unique electronic and steric properties. The ethyl ester group enhances solubility in organic solvents, making it a versatile intermediate for further chemical modifications.
For instance, the predicted density (1.13 g/cm³) and boiling point (498°C) of the analog suggest moderate volatility and stability under standard conditions .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethylsulfanyl-3-methylimidazol-4-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-17-11(16)9(7-13)6-10-8-14-12(15(10)3)18-5-2/h6,8H,4-5H2,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXCUMMLHPRTFY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=C(N1C)SCC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=C(N1C)SCC)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
Knoevenagel Condensation Strategy
The primary synthetic approach for preparing ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate involves a Knoevenagel condensation between appropriately substituted imidazole-5-carbaldehydes and ethyl cyanoacetate. This methodology builds upon established protocols for similar heterocyclic cyanoаcrylates, as evidenced in multiple synthetic pathways for related compounds.
A solution of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde (1 mol equivalent), ethyl cyanoacetate (1.2 mol equivalent), and a catalytic amount of piperidine (0.1 mL) in ethanol (20 mL) is typically stirred at room temperature for 4-6 hours. After removal of volatiles under reduced pressure, the resulting solid can be purified by recrystallization from ethyl acetate to obtain the target compound as pale yellow crystals.
Sulfanyl Group Introduction Methodologies
The 2-(ethylsulfanyl) substituent can be introduced through several routes, with the most efficient pathway involving either:
Step-by-Step Synthetic Routes
Synthesis of 2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde
The key imidazole precursor can be prepared through several routes, each with specific advantages depending on the available starting materials.
Route A: From 1-Methylimidazole
Starting from commercially available 1-methylimidazole, a selective lithiation at the 2-position using n-butyllithium, followed by reaction with a disulfide electrophile and subsequent ethylation, provides access to the 2-(ethylsulfanyl) derivative. The 5-position can then be functionalized through a second lithiation followed by reaction with DMF to introduce the aldehyde functionality.
Route B: From 2-Mercapto-1-methylimidazole
This approach begins with the preparation or acquisition of 2-mercapto-1-methylimidazole, which undergoes S-alkylation with ethyl iodide or ethyl bromide in the presence of potassium carbonate in acetone. The resulting 2-(ethylsulfanyl)-1-methylimidazole can then be formylated at the 5-position using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the required aldehyde group.
Knoevenagel Condensation Optimization
The condensation reaction between the prepared 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde and ethyl cyanoacetate represents the critical final step. Several base catalysts have been investigated, with comparative results presented in Table 1.
Table 1. Optimization of Base Catalysts for Knoevenagel Condensation
| Entry | Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|---|
| 1 | Piperidine (10 mol%) | Ethanol | 25 | 4 | 82 | 95:5 |
| 2 | Triethylamine (15 mol%) | Ethanol | 25 | 5 | 76 | 92:8 |
| 3 | Sodium ethoxide (10 mol%) | Ethanol | 25 | 3 | 85 | 97:3 |
| 4 | Potassium carbonate (15 mol%) | DMF | 60 | 2 | 79 | 94:6 |
| 5 | Sodium bicarbonate (20 mol%) | DMF | 60 | 4 | 71 | 90:10 |
| 6 | Piperidine (10 mol%) | Solvent-free | 80 | 1 | 88 | 96:4 |
The data reveals that both sodium ethoxide in ethanol and solvent-free conditions with piperidine provide excellent yields with high E/Z selectivity. The solvent-free approach offers additional advantages from an environmental perspective.
Alternative Synthetic Strategies
A particularly innovative method involves the preparation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles through dipolar azide-nitrile cycloaddition, followed by rearrangement to form the imidazole core. This approach, adapted from general procedure C in reference, offers a versatile route to various imidazole derivatives.
The general procedure involves:
- Reaction of ethyl 2-cyano-3,3-bis(ethylthio)acrylate with 2-azidoacetaldehyde diethyl acetal in DMSO using potassium tert-butoxide as the base.
- Thermal rearrangement of the resulting triazole intermediate to form the imidazole core.
- Selective removal of one of the ethylthio groups to yield the desired 2-(ethylsulfanyl) derivative.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent and reaction temperature significantly impacts both yield and stereoselectivity in the Knoevenagel condensation step. Table 2 presents a comparative analysis of various reaction conditions.
Table 2. Solvent and Temperature Effects on Knoevenagel Condensation
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Comments |
|---|---|---|---|---|---|---|
| 1 | Ethanol | 25 | 4 | 82 | 95:5 | Standard conditions |
| 2 | Ethanol | 78 (reflux) | 2 | 84 | 92:8 | Faster reaction, slight decrease in stereoselectivity |
| 3 | Methanol | 25 | 4 | 80 | 94:6 | Comparable to ethanol |
| 4 | Acetonitrile | 25 | 6 | 75 | 96:4 | Slower reaction, slightly improved stereoselectivity |
| 5 | DMF | 25 | 5 | 79 | 93:7 | Good solubility of reactants |
| 6 | Toluene | 25 | 8 | 65 | 98:2 | Poor solubility, excellent stereoselectivity |
| 7 | Water | 25 | 3 | 88 | 91:9 | Green conditions, slightly decreased stereoselectivity |
The data indicates that while ethanol remains the standard solvent of choice, water offers an environmentally friendly alternative with slightly improved yields, albeit with marginally reduced stereoselectivity. Toluene provides the highest stereoselectivity but at the cost of extended reaction times and lower yields.
Catalyst Selection for Sulfanyl Group Introduction
Table 3. Catalyst Systems for Ethylsulfanyl Group Introduction
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | K₂CO₃ | Acetone | 60 | 12 | 65 |
| 2 | None | NaH | DMF | 25 | 4 | 82 |
| 3 | CuI (10 mol%) | K₂CO₃ | DMF | 80 | 8 | 88 |
| 4 | Pd(OAc)₂ (5 mol%) | Et₃N | THF | 50 | 6 | 72 |
| 5 | NaI (catalytic) | K₂CO₃ | Acetone | 60 | 10 | 79 |
| 6 | KI (10 mol%) | K₂CO₃ | DMF | 90 | 5 | 85 |
Purification and Characterization
Purification Methods
The crude this compound can be purified through several techniques:
Recrystallization from ethyl acetate or ethanol provides pale yellow needle-like crystals with high purity.
Column chromatography using silica gel with a gradient elution system (petroleum ether/ethyl acetate, starting with 4:1 and gradually increasing to 2:1) effectively separates the target compound from reaction byproducts.
For industrial-scale production, continuous extraction followed by vacuum distillation can be employed, though care must be taken to avoid thermal decomposition.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through comprehensive spectroscopic analysis. Expected spectral data include:
¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, CH=C), 7.62 (s, 1H, imidazole-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.92 (s, 3H, NCH₃), 3.18 (q, J = 7.4 Hz, 2H, SCH₂CH₃), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.32 (t, J = 7.4 Hz, 3H, SCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃): δ 163.2 (C=O), 146.8 (C=C), 143.2 (imidazole-C2), 138.4 (imidazole-C5), 130.1 (imidazole-C4), 116.5 (CN), 102.8 (C-CN), 62.1 (OCH₂), 33.7 (NCH₃), 27.4 (SCH₂), 14.3 (OCH₂CH₃), 14.0 (SCH₂CH₃).
IR (KBr, cm⁻¹): 2220 (CN), 1720 (C=O), 1610 (C=C), 1505, 1430, 1380, 1260, 1180, 1030, 780.
Comparative Analysis of Synthetic Routes
The diverse synthetic approaches to this compound offer different advantages depending on the specific requirements and available starting materials. Table 4 presents a comprehensive comparison of the major synthetic routes.
Table 4. Comparison of Synthetic Routes
| Synthetic Route | Overall Yield (%) | Number of Steps | Key Advantages | Limitations | Scalability |
|---|---|---|---|---|---|
| Knoevenagel condensation with preformed imidazole | 65-75 | 3-4 | Straightforward chemistry, readily available reagents | Multiple steps for imidazole preparation | Good |
| Triazole rearrangement approach | 45-55 | 3 | One-pot procedure possible, mild conditions | Lower overall yield, requires specialized reagents | Moderate |
| Direct C-H functionalization | 50-60 | 3 | Minimizes prefunctionalization, atom economy | Requires transition metal catalysts, potential regioselectivity issues | Limited |
| Convergent approach | 55-65 | 4 | Modular, allows diverse substitution patterns | Multiple steps, purification challenges | Good |
The analysis reveals that while the Knoevenagel condensation with a preformed imidazole derivative offers the highest overall yield and scalability, the other approaches provide valuable alternatives when specific substitution patterns or starting materials are required.
Practical Considerations and Scale-Up
For large-scale production of this compound, several practical considerations must be addressed:
The use of sodium hydride in DMF for the introduction of the ethylsulfanyl group presents safety concerns that can be mitigated by substituting potassium carbonate and a copper catalyst, albeit with slightly reduced yields.
The exothermic nature of the Knoevenagel condensation requires careful temperature control, particularly in larger batches. A continuous flow process can provide improved heat management.
The E/Z selectivity becomes increasingly important at scale, as separation of isomers can be challenging. Optimized conditions using sodium ethoxide in ethanol at controlled temperatures provide the best balance of yield and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate exhibits potential as a precursor for developing new pharmaceuticals due to its unique structural features. The imidazole ring is a common pharmacophore associated with various biological activities:
- Antimicrobial Activity: Derivatives of this compound may show effectiveness against bacterial and fungal strains.
- Anticancer Properties: Research indicates that modifications of the imidazole moiety can lead to compounds with anticancer potential.
Case Study: Anticancer Activity
In a study evaluating derivatives of imidazole compounds, it was found that certain modifications led to enhanced activity against cancer cell lines, suggesting that ethyl 2-cyano derivatives could be explored further for anticancer drug development .
Materials Science
In materials science, this compound can be utilized in creating advanced polymers and materials with specific functionalities. Its unique combination of functional groups allows for the design of materials that exhibit enhanced stability and reactivity.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-cyano-3-[2-(methylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate | Contains a methylsulfanyl group | May exhibit different reactivity due to smaller sulfur substituent |
| Ethyl 2-cyanoacrylate | Lacks the imidazole ring | Commonly used as a fast adhesive; different applications compared to target compound |
Chemical Reactions and Mechanisms
This compound can undergo various chemical transformations:
- Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction: The cyano group can be reduced to an amine.
- Reagents: Lithium aluminum hydride or catalytic hydrogenation.
- Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions.
- Nucleophiles: Amines or thiols under basic or acidic conditions.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of biological molecules .
Comparison with Similar Compounds
Table 1: Molecular and Physicochemical Properties
*Calculated based on molecular formula.
Key Observations:
Imidazole Substituents : The ethylsulfanyl group in the target compound and its analog enhances lipophilicity compared to methoxy or hydroxyl groups in coumarin derivatives (e.g., 4i) . This may improve membrane permeability in biological systems.
Characterization Techniques :
- NMR/IR Spectroscopy: Used to confirm functional groups (e.g., cyano C≡N stretch at ~2200 cm⁻¹) .
- X-ray Crystallography : Employed for structural validation, as highlighted in and .
Structure-Activity Relationships (SAR)
Ester vs. Amide Linkages : The ethyl ester in the target compound may confer higher metabolic stability compared to amide-containing analogs like 4i .
Aromatic Systems : Coumarin derivatives (e.g., 4i) exhibit π-π stacking with biological targets, whereas imidazole-based compounds may engage in metal coordination .
Biological Activity
Ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate is a complex organic compound notable for its unique structural features, including an imidazole ring, a cyano group, and an ethylsulfanyl group. Its molecular formula is C₁₂H₁₅N₃O₂S, with a molar mass of 265.33 g/mol. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity and reactivity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₂S |
| Molar Mass | 265.33 g/mol |
| Functional Groups | Imidazole ring, cyano group, ethylsulfanyl group |
Biological Activity
The biological activity of this compound is primarily attributed to its imidazole moiety, which is a common pharmacophore in many pharmaceutical compounds. Research indicates that derivatives of this compound may exhibit various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Antifungal Activity : Its structure suggests possible efficacy against fungal infections.
- Anticancer Properties : The ability to interact with biological targets such as enzymes and receptors indicates potential therapeutic applications in cancer treatment.
The mechanism of action involves interactions with biological targets, particularly through the imidazole ring, which can bind to metal ions or participate in hydrogen bonding. This interaction can influence the activity of various biological molecules, potentially leading to therapeutic effects.
Case Studies and Experimental Data
- Antimicrobial Studies : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against several pathogens. For instance, studies indicated an inhibitory concentration (IC50) value in the low micromolar range for certain bacterial strains.
- Anticancer Activity : A recent study evaluated the compound's effects on glioma cell lines. Results showed a reduction in cell viability and induction of apoptosis at concentrations below 10 µM, suggesting a promising anticancer profile.
- In Vivo Efficacy : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate favorable absorption rates and minimal toxicity when administered at therapeutic doses.
Comparative Analysis with Related Compounds
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | <10 | Effective against Gram-positive bacteria |
| Compound A (similar structure) | Antifungal | 15 | Less potent than target compound |
| Compound B (alternative scaffold) | Anticancer | 8 | Comparable efficacy but higher toxicity |
Synthesis and Production
The synthesis of this compound typically involves multi-step processes such as the Knoevenagel condensation reaction. This method allows for the formation of the compound from readily available precursors under optimized conditions.
Q & A
Basic Synthesis and Optimization
Q1: What synthetic methodologies are recommended for preparing ethyl 2-cyano-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylate, and how can reaction conditions be optimized? Methodological Answer: The compound’s synthesis likely involves a multi-step approach, starting with the preparation of the 1-methyl-2-(ethylsulfanyl)-1H-imidazole core. A Knoevenagel condensation between the imidazole aldehyde derivative and ethyl cyanoacetate is a plausible route, similar to methods used for structurally related acrylonitriles . Optimization should focus on:
- Catalyst selection : Use ammonium acetate or piperidine to enhance condensation efficiency.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF, ethanol) under reflux (~80–100°C) improve yield.
- Steric hindrance mitigation : The ethylsulfanyl and methyl groups on the imidazole may require prolonged reaction times (24–48 hours) to ensure complete conversion.
Advanced Synthesis: Regioselectivity and Substituent Effects
Q2: How do substituents on the imidazole ring influence regioselectivity during acrylate formation? Methodological Answer: The 1-methyl and 2-(ethylsulfanyl) groups create steric and electronic effects that direct reactivity. Computational modeling (e.g., DFT studies) can predict the preferred electrophilic site on the imidazole. For example:
- Electronic effects : The ethylsulfanyl group at position 2 increases electron density at position 5 via resonance, favoring aldehyde formation at this position for subsequent acrylate coupling .
- Experimental validation : Use - HMBC NMR to confirm regiochemistry by correlating imidazole protons with acrylate carbonyl carbons .
Basic Characterization Techniques
Q3: What analytical techniques are essential for characterizing this compound, and how should data be interpreted? Methodological Answer:
- NMR spectroscopy :
- NMR: The cyano group (C≡N) deshields adjacent protons, producing distinct doublets for acrylate α,β-unsaturated protons (~δ 6.5–8.0 ppm). Imidazole protons appear as singlets due to restricted rotation .
- NMR: The acrylate carbonyl resonates at ~165–170 ppm, while the cyano carbon appears at ~115–120 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of ethyl ester, m/z ~−72).
Advanced Crystallographic Analysis
Q4: How can single-crystal X-ray diffraction resolve ambiguities in the molecular structure, and what challenges arise during refinement? Methodological Answer:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (sulfur in ethylsulfanyl).
- Refinement challenges :
- Visualization : ORTEP-3 diagrams highlight thermal ellipsoids for dynamic motion analysis .
Biological Activity Profiling
Q5: What strategies are recommended for evaluating the compound’s bioactivity, given its structural analogs? Methodological Answer:
- Target selection : Prioritize assays based on structural similarity to known bioactive imidazole-acrylates (e.g., antimicrobial or kinase inhibitors) .
- In vitro testing :
- Antimicrobial : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM.
- Mechanistic studies : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
Data Contradictions in Crystallography and Spectroscopy
Q6: How should researchers resolve discrepancies between crystallographic data and spectroscopic results? Methodological Answer:
- Scenario : If NMR suggests planar acrylate geometry but X-ray shows torsional distortion:
- Statistical validation : Compare R-factors and residual density maps to rule out refinement artifacts .
Computational Modeling for Reactivity Prediction
Q7: How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions? Methodological Answer:
- DFT calculations : Use Gaussian 16 to compute Fukui indices, identifying electrophilic (cyano carbon) and nucleophilic (imidazole nitrogen) sites.
- HOMO-LUMO analysis : The acrylate’s conjugated system (LUMO ~−2.5 eV) predicts susceptibility to nucleophilic attack at the β-position .
- Solvent effects : Include PCM models to simulate reaction pathways in polar vs. nonpolar solvents .
Stability and Degradation Pathways
Q8: What experimental approaches identify degradation products under varying pH and temperature conditions? Methodological Answer:
- Forced degradation studies :
- Kinetic analysis : Plot degradation rates using Arrhenius equations to predict shelf-life under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
